molecular formula C11H14N2O6 B14088465 5-Vinyluridine

5-Vinyluridine

Cat. No.: B14088465
M. Wt: 270.24 g/mol
InChI Key: RHNKTNRPTOLWJS-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinyluridine is a modified nucleoside analog of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a vinyl group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Vinyluridine can be synthesized through a Stille cross-coupling reaction. The process involves the reaction of 5-iodouridine with vinyltributylstannane in the presence of a palladium catalyst, tris-(dibenzylideneacetone)dipalladium(0) . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for larger production. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Vinyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5-Vinyluridine exerts its effects by incorporating into RNA during transcription. The vinyl group allows for subsequent chemical modifications, enabling the attachment of various probes and reporters. This facilitates the study of RNA structure and function at a molecular level . The compound can also form cycloadducts with maleimides, causing stops in primer extension during reverse transcription, which is useful for mutational profiling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Vinyluridine is unique due to its vinyl group, which allows for copper-free detection methods and versatile chemical modifications. This makes it a valuable tool for studying RNA without the need for potentially toxic catalysts .

Properties

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

RHNKTNRPTOLWJS-FDDDBJFASA-N

Isomeric SMILES

C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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